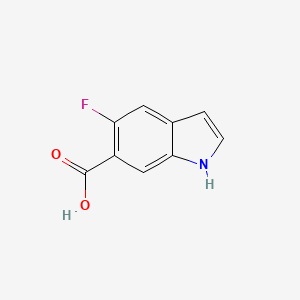

5-fluoro-1H-indole-6-carboxylic Acid

Description

BenchChem offers high-quality 5-fluoro-1H-indole-6-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1H-indole-6-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGWOQVFRKLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470369 | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-74-8 | |

| Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-fluoro-1H-indole-6-carboxylic acid: A Technical Overview of a Sparsely Documented Intermediate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 908600-74-8

Abstract

5-fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of the indole carboxylic acid scaffold, a privileged structure in medicinal chemistry. While its chemical structure suggests potential applications in drug discovery and materials science, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information. This guide summarizes the currently available data for this compound and highlights the considerable gaps in the scientific record regarding its synthesis, spectroscopic characterization, and biological activity.

Chemical and Physical Properties

The fundamental properties of 5-fluoro-1H-indole-6-carboxylic acid have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 908600-74-8 | Multiple Suppliers |

| Molecular Formula | C₉H₆FNO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 179.15 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | Typically ≥95% | Sigma-Aldrich[1] |

| Storage Temperature | Room temperature, sealed in a dry environment | Sigma-Aldrich[1] |

| InChI Key | WRWGWOQVFRKLAB-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis

General Experimental Protocol: Hydrolysis of a Methyl Ester (Hypothetical)

This protocol is a generalized procedure and has not been specifically validated for 5-fluoro-1H-indole-6-carboxylic acid.

Materials:

-

Methyl 5-fluoro-1H-indole-6-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 5-fluoro-1H-indole-6-carboxylate in a mixture of THF, methanol, and water.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the mixture at an elevated temperature (e.g., 60°C) for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dissolve the residue in water and acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 5-fluoro-1H-indole-6-carboxylic acid.

Caption: A generalized workflow for the synthesis of an indole carboxylic acid.

Spectroscopic Data

Detailed and assigned spectroscopic data (NMR, IR, Mass Spectrometry) for 5-fluoro-1H-indole-6-carboxylic acid are not available in the public domain. For related compounds, such as other fluorinated indole carboxylic acids, this data is crucial for structural confirmation and purity assessment. Researchers working with this compound would need to perform their own spectroscopic analysis.

Biological Activity and Applications in Drug Discovery

There is no published research detailing the biological activity of 5-fluoro-1H-indole-6-carboxylic acid. While the fluorinated indole scaffold is of significant interest in medicinal chemistry for its potential to modulate the pharmacological properties of molecules, the specific effects of a fluoro group at the 5-position combined with a carboxylic acid at the 6-position have not been documented.

Similarly, there are no reports of this compound being used in drug discovery campaigns or as a key intermediate for the synthesis of biologically active molecules.

Signaling Pathways

Due to the absence of any biological activity data, there is no information on any signaling pathways that may be modulated by 5-fluoro-1H-indole-6-carboxylic acid.

Safety Information

Based on supplier safety data sheets, 5-fluoro-1H-indole-6-carboxylic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion and Future Outlook

5-fluoro-1H-indole-6-carboxylic acid remains a poorly characterized compound in the scientific literature. While its structure is of potential interest to medicinal chemists and materials scientists, the lack of available data on its synthesis, characterization, and biological activity presents a significant barrier to its application. Future research efforts are needed to establish reliable synthetic routes, fully characterize the compound using modern spectroscopic techniques, and investigate its potential biological properties to unlock its utility for the scientific community. The development of such a foundational dataset would be a valuable contribution to the field of heterocyclic chemistry and drug discovery.

References

In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route for 5-fluoro-1H-indole-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this guide outlines a plausible and chemically sound multi-step pathway. The proposed synthesis leverages well-established reactions in indole chemistry, providing detailed experimental considerations for each transformation.

Proposed Synthetic Pathway

The synthesis of 5-fluoro-1H-indole-6-carboxylic acid can be envisioned through a multi-step sequence, commencing with a commercially available starting material and proceeding through key intermediates. The chosen strategy involves the construction of the indole ring system via the Fischer indole synthesis, a robust and widely utilized method.

A logical starting point for this synthesis is 4-fluoro-3-methylaniline. The proposed synthetic route is as follows:

-

Nitration of 4-fluoro-3-methylaniline to introduce a nitro group, yielding 4-fluoro-3-methyl-2-nitroaniline.

-

Diazotization of the resulting aniline followed by reduction to form the corresponding phenylhydrazine derivative.

-

Condensation of the phenylhydrazine with a suitable ketoester, such as ethyl pyruvate, to form a hydrazone.

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to construct the indole ring, affording an ethyl 5-fluoro-1H-indole-6-carboxylate.

-

Hydrolysis of the ester to yield the final product, 5-fluoro-1H-indole-6-carboxylic acid.

The following sections will provide a more detailed look at the experimental protocols and data associated with each step.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-methyl-2-nitroaniline (Hypothetical Protocol)

-

Reaction: To a cooled (0 °C) solution of 4-fluoro-3-methylaniline in concentrated sulfuric acid, a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) would be added dropwise while maintaining the low temperature.

-

Work-up: After the addition is complete, the reaction mixture would be stirred at low temperature for a specified time and then poured onto ice. The resulting precipitate would be collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product could be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of (4-Fluoro-3-methyl-2-nitrophenyl)hydrazine (Hypothetical Protocol)

-

Reaction: The 4-fluoro-3-methyl-2-nitroaniline would be dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise to form the diazonium salt. This solution would then be added to a cold solution of stannous chloride in concentrated hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine.

-

Work-up: The resulting precipitate of the hydrazine hydrochloride salt would be collected by filtration, washed with a small amount of cold water, and then diethyl ether, and dried under vacuum.

Step 3 & 4: Synthesis of Ethyl 5-fluoro-1H-indole-6-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a well-documented method for the preparation of indoles.[1][2][3]

-

Reaction: The synthesized (4-fluoro-3-methyl-2-nitrophenyl)hydrazine hydrochloride would be condensed with an equivalent of ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting hydrazone can be isolated or used directly in the next step. The cyclization is typically achieved by heating the hydrazone in the presence of a strong acid catalyst like polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[3]

-

Work-up: Upon completion, the reaction mixture would be cooled and poured into ice water. The product would then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

Purification: The crude indole ester could be purified by column chromatography on silica gel.

Step 5: Hydrolysis of Ethyl 5-fluoro-1H-indole-6-carboxylate to 5-Fluoro-1H-indole-6-carboxylic acid

-

Reaction: The ethyl 5-fluoro-1H-indole-6-carboxylate would be dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture would be heated to reflux for several hours to facilitate the hydrolysis of the ester.

-

Work-up: After cooling, the reaction mixture would be diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product would be collected by filtration, washed with water, and dried.

-

Purification: The final product, 5-fluoro-1H-indole-6-carboxylic acid, could be further purified by recrystallization.

Quantitative Data Summary

As this guide outlines a proposed route, experimental data such as reaction yields and spectroscopic characterization are not available. The following table provides a template for recording such data as it is generated in the laboratory.

| Step | Product Name | Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Analytical Data (e.g., m.p., NMR, MS) |

| 1 | 4-Fluoro-3-methyl-2-nitroaniline | 4-Fluoro-3-methylaniline | Conc. H₂SO₄, KNO₃ | 0 °C to rt | - | - |

| 2 | (4-Fluoro-3-methyl-2-nitrophenyl)hydrazine | 4-Fluoro-3-methyl-2-nitroaniline | Conc. HCl, NaNO₂, SnCl₂ | 0-5 °C | - | - |

| 3/4 | Ethyl 5-fluoro-1H-indole-6-carboxylate | (4-Fluoro-3-methyl-2-nitrophenyl)hydrazine | Ethyl pyruvate, Ethanol, PPA or other acid catalyst | Heat | - | - |

| 5 | 5-Fluoro-1H-indole-6-carboxylic acid | Ethyl 5-fluoro-1H-indole-6-carboxylate | NaOH or KOH, Ethanol/Water, HCl | Reflux, then acidification | - | - |

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 5-fluoro-1H-indole-6-carboxylic acid.

Caption: Proposed synthetic workflow for 5-fluoro-1H-indole-6-carboxylic acid.

This guide provides a foundational framework for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid. Researchers should note that optimization of reaction conditions for each step will be necessary to achieve satisfactory yields and purity of the target compound. Standard analytical techniques should be employed to characterize all intermediates and the final product to confirm their identity and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes predicted properties and general experimental protocols relevant to its characterization.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | |

| Molecular Weight | 179.15 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of aromatic carboxylic acids like 5-fluoro-1H-indole-6-carboxylic acid.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of 5-fluoro-1H-indole-6-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating and a thermometer or an electronic temperature sensor.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady, slow rate (typically 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and biological testing.

Methodology: Qualitative and Quantitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (e.g., pH 4, 7, 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Qualitative Assessment: A small, accurately weighed amount of 5-fluoro-1H-indole-6-carboxylic acid (e.g., 1-5 mg) is added to a specific volume of the chosen solvent (e.g., 1 mL) in a vial. The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature (e.g., 25 °C). Visual observation determines if the compound has dissolved completely, partially, or not at all.

-

Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent. The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthesis and Biological Activity Context

While specific signaling pathways involving 5-fluoro-1H-indole-6-carboxylic acid are not yet elucidated in the literature, indole-based molecules are known to interact with a variety of biological targets. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of such a compound.

This guide serves as a foundational resource for researchers working with 5-fluoro-1H-indole-6-carboxylic acid. The provided protocols and workflows offer a starting point for the experimental determination of its physicochemical properties and for its evaluation in drug discovery programs. It is imperative that future experimental findings are published to enrich the collective understanding of this and related molecules.

Chemical characteristics of 5-fluoro-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics of 5-fluoro-1H-indole-6-carboxylic acid. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on its fundamental properties, predicted characteristics, and relevant comparative data from closely related isomers. The information is intended to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

5-Fluoro-1H-indole-6-carboxylic acid belongs to the family of fluorinated indole derivatives, a class of compounds of significant interest in medicinal chemistry. The presence of a fluorine atom at the 5-position of the indole ring is known to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its biological activity.

Table 1: Core Properties of 5-Fluoro-1H-indole-6-carboxylic Acid

| Property | Value | Source |

| CAS Number | 908600-74-8 | [1][2] |

| Molecular Formula | C₉H₆FNO₂ | Calculated |

| Molecular Weight | 179.15 g/mol | Calculated |

Table 2: Comparative Physicochemical Properties of Fluoro-Indole-Carboxylic Acid Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 5-Fluoro-1H-indole-2-carboxylic acid | 399-76-8 | 265-266 | - | - |

| 5-Fluoro-1H-indole-3-carboxylic acid | 23077-43-2 | - | 422.2 ± 25.0 | 1.5 ± 0.1 |

| 5-Fluoro-1-methyl-1H-indole-3-carboxylic acid | 310886-98-7 | 218 | - | - |

| 6-Fluoro-1H-indole-5-carboxylic acid | 908600-73-7 | - | - | - |

Spectroscopic Characteristics

Detailed experimental spectra for 5-fluoro-1H-indole-6-carboxylic acid are not currently available. However, the expected spectroscopic features can be predicted based on the functional groups present and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For 5-fluoro-1H-indole-6-carboxylic acid, the following absorption bands are anticipated:

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[3]

-

C-H Stretch: Aromatic and indole N-H stretching bands would appear in the 3100-3000 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band is expected between 1760-1690 cm⁻¹ for the carbonyl group of the carboxylic acid.[3]

-

C-O Stretch & O-H Bend: These bands are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[3]

-

C-F Stretch: A strong absorption band is anticipated in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.

-

Indole N-H Proton: A broad singlet is expected, typically in the range of 8.0-8.5 ppm.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.0 ppm), with chemical shifts and coupling constants influenced by the positions of the fluorine and carboxylic acid substituents.

¹³C NMR:

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the range of 160-180 ppm.[4]

-

Aromatic Carbons: The carbons of the indole ring will appear in the 100-140 ppm range. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 179. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid is not provided in the searched literature, general methods for the synthesis of indole carboxylic acids are well-established. The Fischer indole synthesis is a common and versatile method.

General Experimental Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a substituted indole-6-carboxylic acid, a suitable substituted phenylhydrazine and a pyruvate derivative would be required.

This reaction pathway illustrates the key steps in a potential synthesis of the target molecule. The specific starting materials would be 4-fluoro-3-hydrazinylbenzoic acid and pyruvic acid. The reaction conditions would need to be optimized to achieve a good yield. Other synthetic strategies like the Reissert or Bartoli indole synthesis could also be adapted.

The reactivity of the indole ring is influenced by the electron-withdrawing nature of the fluorine atom and the carboxylic acid group. Electrophilic substitution, a characteristic reaction of indoles, is most likely to occur at the C3 position.

Biological Significance and Applications

Indole derivatives are a cornerstone of many pharmaceuticals. The incorporation of a fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, making fluorinated indoles attractive scaffolds in drug discovery.

While the specific biological activity of 5-fluoro-1H-indole-6-carboxylic acid has not been detailed in the available literature, related compounds have shown a range of activities, including antimicrobial and anticancer properties. The position of the fluorine atom on the indole ring is a critical determinant of its biological effect.[5]

This compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the generation of libraries of derivatives for biological screening.

Safety and Handling

Specific hazard information for 5-fluoro-1H-indole-6-carboxylic acid is not available. However, based on related fluoroindole compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound 6-fluoro-1H-indole-5-carboxylic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for the title compound.

Disclaimer: This document has been compiled from publicly available scientific literature and chemical databases. The absence of specific experimental data for 5-fluoro-1H-indole-6-carboxylic acid necessitates the use of comparative and predictive information. Researchers should independently verify any data and protocols before use.

References

Spectroscopic Profile of 5-fluoro-1H-indole-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-1H-indole-6-carboxylic acid, a halogenated derivative of the indole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in a vast array of biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available spectroscopic data for 5-fluoro-1H-indole-6-carboxylic acid, alongside detailed experimental protocols for its characterization.

Molecular Structure

CAS Number: 908600-74-8[1][2][3]

The foundational structure of 5-fluoro-1H-indole-6-carboxylic acid is the indole ring system, which consists of a fused benzene and pyrrole ring. In this specific isomer, a fluorine atom is substituted at the 5-position of the indole ring, and a carboxylic acid group is attached to the 6-position.

Spectroscopic Data

A thorough review of scientific literature and chemical databases indicates that detailed, publicly available experimental spectroscopic data for 5-fluoro-1H-indole-6-carboxylic acid is limited. While several chemical suppliers list the compound, its full spectral characterization is not readily accessible.[1][2][3] Therefore, this guide presents predicted spectroscopic data based on the analysis of closely related indole analogs, such as 5-fluoroindole and other substituted indole-carboxylic acids. These predictions serve as a valuable reference for researchers working with this compound.

Predicted Spectroscopic Data Tables

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5 - 12.5 | br s | N-H (indole) |

| ~12.0 - 13.0 | br s | O-H (carboxylic acid) |

| ~8.0 - 8.2 | s | H-7 |

| ~7.8 - 8.0 | d | H-4 |

| ~7.3 - 7.5 | t | H-2 |

| ~6.5 - 6.7 | t | H-3 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carboxylic acid) |

| ~155 - 160 (d, J_CF ≈ 235-245 Hz) | C-5 |

| ~135 - 140 | C-7a |

| ~125 - 130 | C-3a |

| ~120 - 125 | C-2 |

| ~115 - 120 (d, J_CF ≈ 25-30 Hz) | C-4 |

| ~110 - 115 | C-6 |

| ~105 - 110 (d, J_CF ≈ 5-10 Hz) | C-7 |

| ~100 - 105 | C-3 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179.04 | [M]+ (Molecular Ion) |

| 162.04 | [M-OH]+ |

| 134.03 | [M-COOH]+ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3400 | Medium | N-H stretch (indole) |

| 1680 - 1710 | Strong | C=O stretch (carboxylic acid) |

| 1550 - 1620 | Medium | C=C stretch (aromatic) |

| 1200 - 1300 | Strong | C-O stretch (carboxylic acid) |

| 1100 - 1200 | Medium | C-F stretch |

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Solvent |

| ~220-230, ~270-280 | Methanol or Ethanol |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 5-fluoro-1H-indole-6-carboxylic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-fluoro-1H-indole-6-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For EI-MS, the sample can be introduced directly via a solid probe.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For tandem MS (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

-

3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Perform a background scan prior to the sample scan to subtract atmospheric contributions.

-

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Use a quartz cuvette with a 1 cm path length.

-

-

Data Acquisition:

-

Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Workflow and Pathway Diagrams

General Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a synthesized compound like 5-fluoro-1H-indole-6-carboxylic acid is outlined below.

Note on Signaling Pathways: As 5-fluoro-1H-indole-6-carboxylic acid is a novel compound with limited published biological data, specific signaling pathways in which it is directly involved have not yet been elucidated. However, indole-based molecules are known to interact with a wide range of biological targets. A hypothetical logical relationship for screening such a compound in a drug discovery context is presented below.

References

In-depth Technical Guide to the ¹H NMR Spectrum of 5-fluoro-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the ¹H NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid. Despite a comprehensive search of scientific databases and literature, experimental ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for this specific compound is not publicly available at the time of this report. However, this guide provides a detailed theoretical prediction of the ¹H NMR spectrum based on established principles and data from analogous compounds. Additionally, a standardized experimental protocol for the acquisition of such a spectrum is presented, along with a logical workflow for NMR data analysis. This information is intended to serve as a valuable resource for researchers working with this molecule, enabling them to anticipate spectral features and providing a framework for the analysis of experimentally acquired data.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 5-fluoro-1H-indole-6-carboxylic acid. These predictions are derived from the analysis of substituent effects and known chemical shifts of similar indole derivatives. The numbering of the indole ring protons corresponds to standard IUPAC nomenclature.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| H1 (N-H) | 11.0 - 12.0 | broad singlet (br s) | - | Chemical shift can be highly variable depending on solvent and concentration. |

| H2 | 7.2 - 7.4 | triplet (t) or double doublet (dd) | J ≈ 2.5 - 3.0 Hz | Coupling to H3. |

| H3 | 6.5 - 6.7 | triplet (t) or double doublet (dd) | J ≈ 2.5 - 3.0 Hz | Coupling to H2. |

| H4 | 7.6 - 7.8 | doublet (d) | J(H-F) ≈ 8.0 - 10.0 Hz | Ortho coupling to the fluorine atom. |

| H7 | 7.9 - 8.1 | doublet (d) | J(H-F) ≈ 4.0 - 6.0 Hz | Meta coupling to the fluorine atom. |

| COOH | 12.0 - 13.0 | broad singlet (br s) | - | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. |

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a typical procedure for acquiring the ¹H NMR spectrum of a solid organic compound like 5-fluoro-1H-indole-6-carboxylic acid.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the analyte is chosen. For carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can dissolve polar compounds and its residual proton signal does not overlap with most analyte signals. Other potential solvents include methanol-d₄ or chloroform-d (with a few drops of DMSO-d₆ if solubility is an issue).

-

Concentration: Approximately 5-10 mg of 5-fluoro-1H-indole-6-carboxylic acid is accurately weighed and dissolved in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition to achieve better signal dispersion.

-

Tuning and Shimming: The probe is tuned to the appropriate frequency for ¹H nuclei. The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans to allow for full relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally used.

-

Spectral Width: The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas of the signals are determined by integration to establish the proton ratios in the molecule.

-

Peak Picking: The chemical shifts of all signals are accurately determined. The multiplicities and coupling constants are measured.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using ¹H NMR spectroscopy.

Caption: Workflow for NMR Spectroscopy and Analysis.

This comprehensive guide provides a robust theoretical framework and practical protocols for the ¹H NMR analysis of 5-fluoro-1H-indole-6-carboxylic acid. While experimental data is currently unavailable, the information presented here will aid researchers in the identification and characterization of this compound.

In-depth Technical Guide: 13C NMR Analysis of 5-fluoro-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-fluoro-1H-indole-6-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document outlines the predicted ¹³C NMR chemical shifts, provides a comprehensive experimental protocol for acquiring such data, and illustrates the structural relationships governing the spectral features.

Predicted ¹³C NMR Data

Due to the absence of a publicly available experimental spectrum for 5-fluoro-1H-indole-6-carboxylic acid, the following chemical shifts have been predicted. The prediction is based on the known experimental data for the parent compound, indole, and 5-fluoroindole, combined with established substituent chemical shift (SCS) effects for a carboxylic acid group on an aromatic ring. It is important to note that while these predicted values are based on sound chemical principles, they may differ slightly from experimentally determined values.

The predicted ¹³C NMR chemical shifts for 5-fluoro-1H-indole-6-carboxylic acid are summarized in the table below. The numbering of the carbon atoms in the indole ring is also provided for clarity.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125.0 |

| C-3 | ~102.5 |

| C-3a | ~128.0 |

| C-4 | ~110.0 (d, J(C,F) ≈ 25 Hz) |

| C-5 | ~158.0 (d, J(C,F) ≈ 240 Hz) |

| C-6 | ~120.0 (d, J(C,F) ≈ 10 Hz) |

| C-7 | ~115.0 |

| C-7a | ~132.0 |

| C=O | ~170.0 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values are approximate and coupling constants (J) with fluorine are estimated based on typical values for fluorinated aromatic compounds.

Structural and Spectral Rationale

The predicted chemical shifts can be rationalized based on the electronic effects of the fluorine and carboxylic acid substituents on the indole ring.

The fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric effect (+M). The large downfield shift of C-5 is a direct consequence of the carbon being directly bonded to the highly electronegative fluorine atom. The +M effect of fluorine leads to an increase in electron density at the ortho (C-4, C-6) and para (C-7a) positions, resulting in an upfield shift for these carbons compared to a scenario with only an inductive effect.

The carboxylic acid group at the C-6 position is an electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This leads to a deshielding (downfield shift) of the ortho (C-5, C-7) and para (C-3a) carbons. The interplay of these effects from both substituents determines the final chemical shift of each carbon atom.

Experimental Protocol for ¹³C NMR Analysis

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the compound is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used if solubility is an issue.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C spectra.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of a novel or uncharacterized compound like 5-fluoro-1H-indole-6-carboxylic acid follows a logical workflow.

This workflow begins with the acquisition and processing of the raw NMR data. The initial assignment of peaks is based on general chemical shift knowledge (e.g., carbonyl carbons appearing far downfield). A more refined assignment is then made by considering the specific electronic effects of the fluorine and carboxylic acid substituents. The characteristic splitting patterns due to carbon-fluorine coupling provide crucial information for assigning the carbons in the fluorinated ring. For unambiguous assignment, especially for the quaternary carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended. These experiments correlate carbon atoms with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), providing definitive connectivity information.

This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists to understand, predict, and experimentally determine the ¹³C NMR spectrum of 5-fluoro-1H-indole-6-carboxylic acid. The provided data and protocols will aid in the structural elucidation and characterization of this and related compounds in drug discovery and development endeavors.

Mass Spectrometry of 5-fluoro-1H-indole-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 5-fluoro-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for indole derivatives, aromatic carboxylic acids, and fluorinated compounds. The provided experimental protocols are based on established methods for similar analytes and can be adapted for the analysis of 5-fluoro-1H-indole-6-carboxylic acid.

Core Compound Information

5-fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of indole-6-carboxylic acid. Its fundamental properties are crucial for mass spectrometric analysis.

| Property | Value |

| Molecular Formula | C₉H₆FNO₂[1] |

| Molecular Weight | 179.15 g/mol [1] |

| CAS Number | 908600-74-8[1] |

Predicted Mass Spectral Fragmentation

The fragmentation of 5-fluoro-1H-indole-6-carboxylic acid is predicted to differ based on the ionization technique employed. Electron Ionization (EI), a hard ionization technique, is expected to produce more extensive fragmentation compared to Electrospray Ionization (ESI), a soft ionization method.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to form a prominent molecular ion peak. Subsequent fragmentation is likely to involve the loss of the carboxyl group and fragmentation of the indole ring. A characteristic fragmentation of indole derivatives is the loss of HCN.[2] For aromatic carboxylic acids, common losses include the hydroxyl radical (•OH) and the entire carboxyl radical (•COOH).[3][4]

Predicted Quantitative Data (EI-MS)

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Fragmentation Pathway |

| 179 | [C₉H₆FNO₂]⁺• (Molecular Ion) | High | Ionization of the parent molecule |

| 162 | [C₉H₅FNO]⁺• | Moderate | Loss of •OH from the molecular ion |

| 134 | [C₈H₅FN]⁺• | High | Loss of •COOH from the molecular ion |

| 107 | [C₇H₄F]⁺ | Moderate | Loss of HCN from [C₈H₅FN]⁺• |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[5][6] For carboxylic acids, negative ion mode is often preferred due to the acidic nature of the carboxyl group, leading to a strong [M-H]⁻ signal.

Predicted Quantitative Data (ESI-MS)

| Predicted m/z (Positive Mode) | Proposed Ion | Predicted Relative Abundance |

| 180 | [C₉H₆FNO₂ + H]⁺ | High |

| Predicted m/z (Negative Mode) | Proposed Ion | Predicted Relative Abundance |

| 178 | [C₉H₆FNO₂ - H]⁻ | Very High |

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of 5-fluoro-1H-indole-6-carboxylic acid under Electron Ionization.

Experimental Protocols

A robust and sensitive method for the analysis of 5-fluoro-1H-indole-6-carboxylic acid can be achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for the analysis of indole carboxylic acid isomers.[7]

Sample Preparation

-

Standard Solution Preparation : Prepare a stock solution of 5-fluoro-1H-indole-6-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

-

Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

-

Sample Extraction (if applicable) : For complex matrices, a solid-phase extraction (SPE) may be necessary to pre-concentrate the analyte and remove interfering substances.[7] A C18 cartridge can be used for this purpose.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient could be 10-90% B over 15 minutes. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition (ESI) |

| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive |

| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon (for MS/MS) |

Experimental Workflow Diagram

The following diagram outlines the general workflow for the LC-MS analysis of 5-fluoro-1H-indole-6-carboxylic acid.

References

- 1. acelybio.com [acelybio.com]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Biological Activity of 5-Fluoro-1H-indole-6-carboxylic Acid and Its Isomers: A Technical Overview

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom to the indole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, profoundly influence its biological activity, making fluorinated indoles an attractive area of research for the development of novel therapeutic agents. This technical guide summarizes the known biological activities of key isomers of 5-fluoro-1H-indole-6-carboxylic acid, with a focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

Fluorinated indoles have demonstrated notable activity against various microbial pathogens. In particular, the position of the fluorine atom on the indole ring has been shown to be a critical determinant of antimicrobial potency.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis.

| Compound | Target Organism | Assay | Metric | Value |

| 5-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 4.7 µM[1] |

| 6-Fluoroindole | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC | 74.0 µM[1] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of the test compound that inhibits the growth of M. tuberculosis.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv strain

-

Test compounds (e.g., 5-fluoroindole, 6-fluoroindole) dissolved in DMSO

-

Resazurin solution (0.02% in sterile water)

-

Positive control (e.g., Isoniazid)

-

Negative control (no compound)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth directly in the 96-well plates.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. This suspension is then further diluted.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Resazurin Addition: After the incubation period, add 30 µL of the resazurin solution to each well.

-

Re-incubation: Re-incubate the plates overnight.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Experimental Workflow: Resazurin Microtiter Assay

REMA experimental workflow.

Anticancer Activity

Derivatives of fluorinated indoles have shown promise as anticancer agents. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[2][3] The mechanism of action often involves the enzymatic activation of the prodrug to a cytotoxic species within the tumor environment.

Prodrug Activation and Cytotoxicity

5-Fluoroindole-3-acetic acid can be oxidized by horseradish peroxidase (HRP) to form a radical cation, which then fragments to produce cytotoxic products.[2][3] This approach is being explored for antibody-directed enzyme prodrug therapy (ADEPT), where an antibody targets a tumor-specific antigen and delivers an enzyme like HRP to the tumor site. The subsequent administration of the prodrug leads to localized activation and tumor cell killing.

Unexpectedly, while 5-fluoroindole-3-acetic acid is oxidized by HRP more slowly than its non-fluorinated counterpart, it exhibits significantly higher cytotoxicity in the presence of the enzyme.[2][3] The cytotoxic effect is believed to stem from the formation of reactive intermediates, such as 3-methylene-2-oxindole, which can react with cellular nucleophiles like thiols and DNA.[2]

Signaling Pathway: Targeted Cancer Therapy via Prodrug Activation

Targeted cancer therapy workflow.

Other Potential Biological Activities

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4] This suggests that fluorinated indole carboxylic acids could also be explored for their potential as antiviral agents. The indole scaffold is also a common feature in ligands for serotonin receptors, indicating a possible role in neuroscience.[1]

Synthesis

The synthesis of fluorinated indole carboxylic acids can be achieved through various established methods in organic chemistry. For example, the synthesis of 6-fluoro-1H-indole-3-carboxylic acid can be accomplished starting from 6-fluoroindole and reacting it with trifluoroacetic anhydride.[5]

Conclusion

While direct biological data for 5-fluoro-1H-indole-6-carboxylic acid is currently lacking, the available information on its isomers and related derivatives highlights the significant therapeutic potential of this class of compounds. The potent antimicrobial activity of 5-fluoroindole and the promising anticancer properties of 5-fluoroindole-3-acetic acid underscore the importance of the fluorine substituent and the carboxylic acid moiety in modulating biological activity. Further investigation into the synthesis and biological evaluation of 5-fluoro-1H-indole-6-carboxylic acid and its derivatives is warranted to fully explore their potential as novel therapeutic agents in various disease areas, including infectious diseases and oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this interesting chemical space.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

5-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide to its Synthesis and Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public-domain information on its specific discovery and historical development, this document focuses on a plausible synthetic pathway, its physicochemical properties, and its potential applications based on the broader class of fluorinated indole derivatives.

Introduction and Historical Context

The introduction of a fluorine atom into an indole ring system is a widely employed strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic profiles. While various isomers of fluoroindole carboxylic acids have been extensively studied as key intermediates in the synthesis of pharmaceuticals, the specific history of the discovery of 5-fluoro-1H-indole-6-carboxylic acid is not well-documented in publicly available scientific literature or patents. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 908600-74-8, and its availability from various chemical suppliers, suggesting its role as a niche building block in organic synthesis, likely for proprietary drug discovery programs.

Physicochemical Properties

Quantitative data for 5-fluoro-1H-indole-6-carboxylic acid is sparse in the literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 908600-74-8 | Chemical Supplier Catalogs[1][2] |

| Molecular Formula | C₉H₆FNO₂ | Calculated |

| Molecular Weight | 179.15 g/mol | Calculated |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |

Proposed Synthetic Pathway: Leimgruber-Batcho Indole Synthesis

A plausible and versatile method for the synthesis of 5-fluoro-1H-indole-6-carboxylic acid is the Leimgruber-Batcho indole synthesis. This method is widely used in the pharmaceutical industry for the preparation of substituted indoles from o-nitrotoluene derivatives. The proposed pathway is outlined below.

References

An In-depth Technical Guide on the Solubility Profile of 5-fluoro-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from closely related analogs and established principles of solubility for indole carboxylic acids. The guide also includes detailed experimental protocols for determining solubility and a visualization of a relevant biological pathway.

Introduction to 5-fluoro-1H-indole-6-carboxylic acid

5-fluoro-1H-indole-6-carboxylic acid belongs to the indole family, a class of heterocyclic compounds prevalent in natural products and pharmaceuticals.[1] The presence of a fluorine atom can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and interaction with biological targets.[2] Fluorination can enhance biological activity, making such derivatives valuable in medicinal chemistry for the development of novel therapeutic agents.[1] Indole-3-carboxylic acid, a related compound, has been identified as a plant metabolite and shows cytotoxic effects against certain cancer cell lines.[3]

Solubility Profile

The solubility of indole carboxylic acids is influenced by the presence of both a polar carboxylic acid group and a less polar indole ring system.[4] This dual nature suggests solubility in a range of solvents. The aqueous solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid group.

Table 1: Expected Solubility Profile of 5-fluoro-1H-indole-6-carboxylic acid

| Solvent | Expected Solubility | Rationale and Supporting Data for Analogs |

| Aqueous Buffers | pH-dependent | The solubility of carboxylic acids in aqueous media increases with pH as the compound ionizes. For indole-2-carboxylic acid, solubility in water was measured at various temperatures.[5] |

| Polar Protic Solvents | ||

| Methanol | Likely soluble | Indole-2-carboxylic acid shows good solubility in methanol, which increases with temperature.[5] Indole-3-carboxylic acid is also soluble in methanol.[3] |

| Ethanol | Likely soluble | Indole-2-carboxylic acid is soluble in ethanol, with solubility increasing with temperature.[5] Indole-3-carboxylic acid is soluble in 95% ethanol (50 mg/mL).[3] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Likely soluble | DMSO is a common solvent for dissolving compounds for biological screening. Indole-3-carboxylic acid is soluble in DMSO at 55 mg/mL.[6] |

| N,N-Dimethylformamide (DMF) | Likely soluble | 5-fluorouracil, another fluorinated heterocyclic compound, shows good solubility in DMF.[7] |

| Non-Polar Solvents | ||

| Toluene | Low solubility | Indole-2-carboxylic acid exhibits low solubility in toluene.[5] |

| Dichloromethane | Low to moderate solubility | Indole-2-carboxylic acid has some solubility in dichloromethane, which increases with temperature.[5] |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound.

3.1. Thermodynamic Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.[8]

Materials:

-

5-fluoro-1H-indole-6-carboxylic acid (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 5-fluoro-1H-indole-6-carboxylic acid to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stir bar and place it on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

After the incubation period, allow the suspension to settle.

-

Carefully remove a sample of the supernatant.

-

Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter. This step is crucial to avoid artificially high solubility readings.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to determine the concentration accurately.[9]

-

The experiment should be performed in triplicate to ensure the reliability of the results.

3.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[10][11]

Materials:

-

20 mM stock solution of 5-fluoro-1H-indole-6-carboxylic acid in DMSO.[12]

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[11]

-

96-well microtiter plates (solubility filter plates and UV-transparent plates).[11]

-

Plate shaker.

-

Plate reader (nephelometer or UV-Vis spectrophotometer).

-

Pipettes and tips.

Procedure:

-

Prepare a series of dilutions of the compound's DMSO stock solution in DMSO.

-

Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.

-

Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.[11]

-

Seal the plate and shake it at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Alternatively, for a quantitative measurement, use a solubility filter plate to separate any precipitate.

-

Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax.

-

Calculate the concentration of the dissolved compound by comparing the absorbance to a calibration curve prepared in the same solvent mixture.

Biological Relevance and Signaling Pathways

Indole derivatives have been investigated for their potential as anti-cancer agents due to their ability to modulate various cellular signaling pathways.[13] Specifically, indole compounds have been shown to target pathways like the PI3K/Akt/mTOR and ERK signaling cascades, which are often dysregulated in cancer.[13][14]

Below is a diagram illustrating a simplified overview of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which can be targeted by indole derivatives.

The diagram above illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like PDK1 and Akt. Activated Akt promotes cell growth and survival, in part through the activation of the mTORC1 complex. Indole derivatives can potentially inhibit this pathway at multiple points, thereby reducing cancer cell proliferation and survival.[13]

Here is a diagram representing a general experimental workflow for assessing the solubility of a test compound.

This workflow outlines the key steps in determining the thermodynamic solubility of a compound using the shake-flask method, from sample preparation to final quantification.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of 5-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 5-fluoro-1H-indole-6-carboxylic acid, a fluorinated derivative of the indole scaffold, a core structure in numerous pharmacologically active compounds. This document collates available data on its physicochemical characteristics, spectroscopic profile, and potential biological relevance, offering a valuable resource for researchers in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this guide supplements known information with predicted values and analogous data from closely related compounds to provide a thorough theoretical profile.

Chemical and Physical Properties

5-fluoro-1H-indole-6-carboxylic acid (CAS RN: 908600-74-8) is a solid, white to off-white powder. The introduction of a fluorine atom to the indole ring is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which can, in turn, affect its biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | Supplier Data |

| Molecular Weight | 179.15 g/mol | Supplier Data |

| CAS Number | 908600-74-8 | Supplier Data |

| Predicted pKa | ~4-5 | Inferred from analogous aromatic carboxylic acids |

| Predicted logP | ~2.0-2.5 | Inferred from computational models of similar structures |

| Purity | ≥95% | Supplier Data |

| Physical Form | Solid | Supplier Data |

Spectroscopic Data (Predicted and Analogous)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. The fluorine atom at the 5-position will cause splitting of adjacent proton signals.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.0 - 7.5 | m | - |

| H3 | 6.5 - 7.0 | m | - |

| H4 | 7.5 - 8.0 | d | J ≈ 9.0 |

| H7 | 7.8 - 8.2 | d | J ≈ 1.5 |

| COOH | 12.0 - 13.0 | br s | - |

13C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~158 (d, ¹JC-F ≈ 240 Hz) |

| C6 | ~125 |

| C7 | ~115 |

| C7a | ~135 |

| COOH | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong carbonyl (C=O) stretching band.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Strong, very broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| C-F stretch | 1000-1100 | Strong |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 179. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).

| Fragment | Predicted m/z |

| [M]⁺ | 179 |

| [M-OH]⁺ | 162 |

| [M-COOH]⁺ | 134 |

Experimental Protocols

Synthesis of 5-Fluoro-1H-indole-6-carboxylic Acid (Adapted from a General Protocol for Indole-6-carboxylic Acid)

This protocol is adapted from the synthesis of the non-fluorinated analog and may require optimization.[1]

Materials:

-

Methyl 5-fluoro-1H-indole-6-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 50% (v/v)

Procedure:

-

Dissolve methyl 5-fluoro-1H-indole-6-carboxylate in a mixture of THF, methanol, and water.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the mixture at 60 °C for 6 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dissolve the residue in water and acidify with 50% hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and dry to yield 5-fluoro-1H-indole-6-carboxylic acid.

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.

-

For 1H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For 13C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a relaxation delay of 2 seconds.

General Protocol for IR Spectroscopic Analysis

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

General Protocol for Mass Spectrometric Analysis

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Data Acquisition:

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-